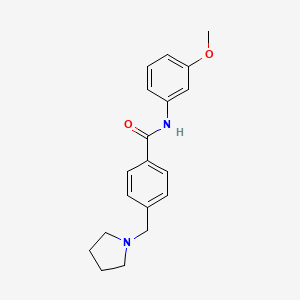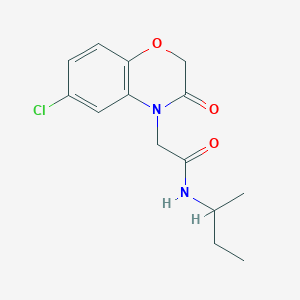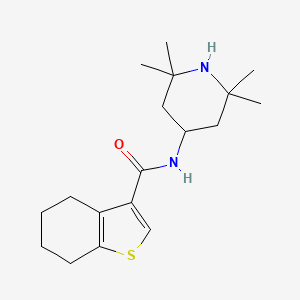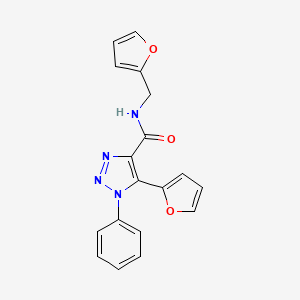
N-(3-methoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly referred to as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPBD belongs to the class of designer drugs known as benzamides, which are structurally similar to dopamine and other neurotransmitters in the brain.
Mécanisme D'action
The mechanism of action of MPBD involves the binding of the compound to dopamine and serotonin receptors in the brain. MPBD acts as a partial agonist at the dopamine D3 receptor, which results in the activation of reward and motivation pathways in the brain. MPBD also inhibits the reuptake of serotonin, which increases the availability of this neurotransmitter in the brain. This dual mechanism of action may contribute to the potential therapeutic effects of MPBD in the treatment of addiction and depression.
Biochemical and Physiological Effects
MPBD has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce conditioned place preference, which are both indicative of reward and motivation pathways in the brain. MPBD has also been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPBD in lab experiments is its relatively simple synthesis method and availability of starting materials. MPBD is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of MPBD is its potential for abuse, which may limit its use in some research settings. Additionally, the effects of MPBD on human subjects are not well understood, which may limit its clinical applications.
Orientations Futures
There are a number of future directions for research on MPBD. One area of interest is the development of new therapeutic agents based on the structure of MPBD. This may involve the modification of the compound to enhance its binding affinity for specific receptors or to reduce its potential for abuse. Another area of interest is the study of the effects of MPBD on human subjects, which may provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD and its mechanism of action.
Applications De Recherche Scientifique
MPBD has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. MPBD has also been shown to have moderate affinity for the dopamine D2 receptor and the serotonin transporter. These properties make MPBD a promising candidate for the development of new therapeutic agents for the treatment of addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-6-4-5-17(13-18)20-19(22)16-9-7-15(8-10-16)14-21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCUESWHYWLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439315.png)
![6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439332.png)
![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B4439342.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4439360.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)

![3-butyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439372.png)


![N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)

![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)